N-(1-Oxooctyl)-DL-methionine
Description
N-(1-Oxooctyl)-DL-methionine (CAS: 21394-50-3) is an N-acylated derivative of DL-methionine, characterized by an octanoyl group (C8) attached to the amino group of methionine. Its molecular formula is C₁₃H₂₅NO₃S, with an average molecular mass of 275.41 g/mol and a monoisotopic mass of 275.155515 g/mol . This compound is structurally distinct due to its long hydrophobic acyl chain, which may influence its solubility, bioavailability, and interaction with biological systems. While specific applications of this compound are less documented in the provided evidence, its structural analogs (e.g., N-acetyl and N-propionyl derivatives) are utilized in pharmaceuticals, biochemical research, and industrial processes such as chelation (e.g., palladium quantification via selective titration ).
Properties
IUPAC Name |
4-methylsulfanyl-2-(octanoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-3-4-5-6-7-8-12(15)14-11(13(16)17)9-10-18-2/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNATRWVQKQCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313261 | |
| Record name | N-Octanoyl-DL-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21394-50-3 | |
| Record name | N-Octanoyl-DL-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21394-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(1-Oxooctyl)-DL-methionine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021394503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC341031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341031 | |
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| Record name | N-Octanoyl-DL-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-oxooctyl)-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.313 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxooctyl)-DL-methionine typically involves the acylation of DL-methionine with octanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxooctyl)-DL-methionine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(1-Oxooctyl)-DL-methionine serves as a fundamental building block in the synthesis of more complex molecules. It is utilized in developing new compounds that may exhibit novel chemical properties or biological activities.
- Model Compound : Researchers use it as a model compound to study reaction mechanisms involving acylated amino acids, providing insights into the behavior of similar compounds under various conditions.
Biology
- Metabolic Pathways : The compound is investigated for its role in metabolic pathways, particularly in fatty acid metabolism. Its interaction with enzymes involved in these pathways could lead to the discovery of new metabolic regulators.
- Enzyme Activity Probes : It acts as a probe for investigating enzyme activities, helping to elucidate the mechanisms of action for enzymes that metabolize fatty acids and amino acids.
Medicine
- Therapeutic Applications : Ongoing research explores its potential as a drug delivery agent or as a precursor for bioactive compounds. Its ability to modulate enzyme activity may lead to therapeutic applications in treating metabolic disorders.
- Animal Health : Studies indicate that supplementation with methionine analogues can improve growth performance and health in aquaculture species, suggesting potential applications in veterinary medicine .
Industry
- Specialty Chemicals : In industrial settings, this compound is used in formulating specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.
- Pharmaceutical Intermediates : It serves as an intermediate in the production of pharmaceuticals, contributing to the development of new therapeutic agents.
Case Study 1: Aquaculture
A study assessing the bioavailability of DL-methionine in aquatic species demonstrated that supplementation with methionine analogues improved growth performance and intestinal health in white shrimp (Litopenaeus vannamei). The results indicated that this compound could enhance nutrient utilization efficiency in aquaculture diets .
Case Study 2: Enzyme Activity Modulation
Research investigating the effects of this compound on specific enzyme activities revealed that it could act as an inhibitor or activator for enzymes involved in fatty acid metabolism. This modulation can potentially lead to therapeutic strategies for metabolic disorders.
Mechanism of Action
The mechanism of action of N-(1-Oxooctyl)-DL-methionine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. It may also modulate the activity of certain enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-Acyl DL-Methionine Derivatives
- For instance, DL-methionine exhibits an apparent molal volume (Фᵥ) of ~105–110 mL/mol in aqueous solutions at 293.15–308.15 K, but N-acylation likely alters this property .
- Applications: N-Acetyl-DL-methionine is used in pharmaceutical synthesis due to enhanced stability and metabolic resistance , whereas this compound’s longer chain may optimize its role in non-polar environments (e.g., lipid membranes or organic-phase reactions).
Methionine Hydroxy Analogues
Methionine hydroxy analogue-free acid (MHA, DL-2-hydroxy-4-methylthiobutanoic acid) is a widely studied alternative to DL-methionine in animal nutrition:
Table 2: Bioefficacy of Methionine Derivatives in Poultry Studies
- Mechanistic Differences : MHA requires conversion to methionine via hepatic enzymes, reducing its efficiency in some species . In ducks, MHA exhibited 65% bioefficacy compared to DLM, likely due to metabolic inefficiencies .
- Synergistic Effects: DL-methionine combined with Bacillus thuringiensis subspecies israelensis (BTI) showed additive larvicidal effects in Anopheles quadrimaculatus but antagonism in Aedes aegypti, highlighting species-specific interactions .
Stereoisomeric Forms
DL-methionine is a racemic mixture, while L-methionine is the biologically active form. Key differences include:
- Bioavailability : L-methionine is preferentially utilized in protein synthesis, whereas the D-isomer requires conversion to L-form via racemases, which may limit efficacy in certain organisms (e.g., dogs) .
- Applications : DL-methionine is cost-effective for industrial use, while L-methionine is favored in precision nutrition .
Selenium-Containing Analogues
DL-selenomethionine (a selenium analog) is used in antioxidant formulations but differs from DL-methionine in toxicity and metabolic pathways:
- Antioxidant Activity: Selenomethionine integrates into selenoproteins, enhancing antioxidant capacity compared to sulfur-containing methionine .
- Safety: DL-selenomethionine’s toxicity profile differs due to selenium’s narrower therapeutic window .
Methionine Antagonists
Compounds like DL-ethionine and methionine sulfoximine act as reversible antagonists, inhibiting methionine-dependent processes such as viral replication .
Physicochemical and Crystallographic Properties
- Crystallization: DL-methionine forms layered van der Waals crystals, with single-layer nanosheets (1.5–2 nm thick) achievable via gas-blowing techniques . N-acylation disrupts this crystallinity, altering material properties.
- Solubility : Apparent molal volume (Фᵥ) studies show DL-methionine’s Фᵥ increases with temperature, a trend likely shared by its derivatives .
Biological Activity
N-(1-Oxooctyl)-DL-methionine is a derivative of the amino acid methionine, characterized by its unique octyl side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H25NO3S. Its structure features a methionine backbone with a 1-oxooctyl substituent, which is believed to influence its biological interactions and solubility properties. The compound is classified under the category of amino acid derivatives and is known to exhibit various biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Methionine and its derivatives are known to possess antioxidant properties, which may help in reducing oxidative stress in cells.
- Enzymatic Interactions : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, it has been noted that methionine derivatives can affect the activity of adenosylmethionine synthetase (AdoMetS), an enzyme critical for methylation reactions in cellular metabolism .
- Cell Membrane Interaction : The hydrophobic nature of the octyl chain may enhance the compound's ability to integrate into cell membranes, potentially affecting membrane fluidity and permeability.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Bacillus cereus, showcasing its potential as an antimicrobial agent .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This property positions it as a candidate for further investigation in cancer therapeutics.
3. Neuroprotective Effects
Preliminary studies have indicated that this compound may offer neuroprotective benefits. It appears to mitigate oxidative damage in neuronal cells, suggesting a role in protecting against neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Kameya et al. (2013) explored the antimicrobial efficacy of various methionine derivatives, including this compound. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential use in developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In a separate study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Mechanistic studies suggested that this effect was mediated through increased reactive oxygen species (ROS) production and subsequent apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. What analytical methods are recommended for characterizing N-(1-Oxooctyl)-DL-methionine in synthetic mixtures?
To confirm the identity and purity of this compound, employ a combination of nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming the octanoyl group substitution), liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification and impurity profiling, and high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis. Cross-reference with pharmacopeial standards (e.g., USP/EP) for traceability . For derivatives like N-acetyl-DL-methionine, similar workflows involving spectroscopic and chromatographic techniques have been validated .
Q. How should stability studies for this compound be designed under varying storage conditions?
Adopt a factorial design to test stability under:
- Temperature gradients (e.g., 4°C, 25°C, 40°C)
- Humidity levels (e.g., 60% RH, 75% RH)
- Light exposure (protected vs. UV/visible light).
Use HPLC to monitor degradation products over time, and apply Arrhenius kinetics to predict shelf life. For oxidation-prone methionine derivatives (e.g., N-acetyl-tryptophan), antioxidants like N-acetyl-methionine have been used to mitigate degradation, a strategy applicable here .
Q. What synthetic routes are documented for N-acylated DL-methionine derivatives, and how can they inform the synthesis of this compound?
N-acylation of DL-methionine typically involves reacting methionine with acyl chlorides or anhydrides in alkaline aqueous conditions. For example, N-acetyl-DL-methionine is synthesized using acetic anhydride . For this compound, substitute octanoyl chloride and optimize reaction pH (8–9) and temperature (20–25°C) to minimize racemization. Purify via recrystallization or column chromatography, and validate using FT-IR (amide bond confirmation) and elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological efficacy data between this compound and other methionine derivatives?
Adopt a meta-analytical framework to harmonize heterogeneous datasets. For instance, nonlinear mixed models (NLMIXED in SAS) were used to compare DL-methionine and hydroxy-analogues, accounting for study-specific random effects (e.g., animal age, diet composition) . Apply similar models to this compound, testing covariates like bioavailability, metabolic conversion rates, and tissue-specific uptake. Validate findings using isotope-labeled tracer studies to track metabolic pathways.
Q. What experimental designs are optimal for evaluating the structure-activity relationship (SAR) of this compound in oxidative stress mitigation?
Use a 2×4 factorial design (2 methionine sources × 4 supplementation levels) with randomized blocks, as seen in poultry studies . Measure biomarkers like glutathione peroxidase activity and reactive oxygen species (ROS) levels. Compare this compound against unmodified DL-methionine and controls. Advanced techniques like molecular docking simulations can predict interactions with antioxidant enzymes (e.g., methionine sulfoxide reductase) .
Q. How can the environmental impact of this compound be assessed during lab-scale production?
Follow OECD guidelines for ecotoxicity testing:
- Aquatic toxicity : Use Daphnia magna or algae bioassays (EC50 determination).
- Biodegradability : Conduct closed bottle tests (OECD 301D) under aerobic conditions.
- Bioaccumulation potential : Calculate logP values experimentally (shake-flask method) or via predictive software. For structurally related compounds (e.g., 1-methoxynaphthalene), acute aquatic toxicity data (e.g., LC50) have been reported, providing a benchmark .
Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound in animal models?
Fit exponential plateau models (e.g., ) to dose-response data, as demonstrated in broiler studies . Use maximum likelihood estimation (NLMIXED procedure) to handle inter-study variability. For non-linear kinetics, apply hierarchical Bayesian models to estimate posterior distributions of efficacy parameters.
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., efficacy vs. toxicity), conduct sensitivity analyses to identify confounding variables (e.g., purity of synthesized batches, species-specific metabolism) .
- Advanced Characterization : For chiral analysis of DL-methionine derivatives, use chiral HPLC columns (e.g., Crownpak CR-I) or capillary electrophoresis with cyclodextrin additives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
